N'-(2-氯乙酰基)-3-硝基苯甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

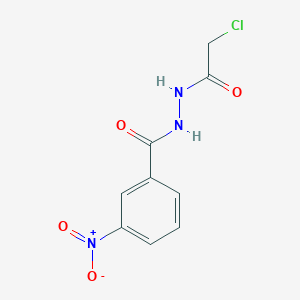

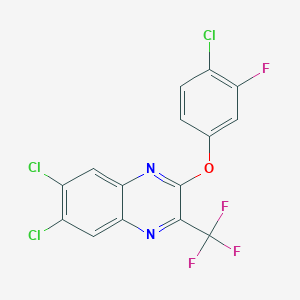

N’-(2-chloroacetyl)-3-nitrobenzohydrazide is an organic compound that contains a benzohydrazide group, a nitro group, and a chloroacetyl group . It is a derivative of chloroacetyl chloride, which is a chlorinated acyl chloride . Chloroacetyl chloride is a bifunctional compound, making it a useful building block chemical .

Synthesis Analysis

The synthesis of compounds similar to N’-(2-chloroacetyl)-3-nitrobenzohydrazide often involves the reaction of chloroacetyl chloride with other compounds. For example, in the synthesis of lidocaine, a local anesthetic, chloroacetyl chloride reacts with diethyl amine . In another example, peptides containing an N-terminal 2-chloroacetyl group have been used in the synthesis of overlapping-bicyclic peptides or dumbbell-type bicyclic peptides .Molecular Structure Analysis

The molecular structure of N’-(2-chloroacetyl)-3-nitrobenzohydrazide can be inferred from its name and the structures of similar compounds. It likely contains a benzohydrazide core, with a nitro group attached to the benzene ring and a chloroacetyl group attached to the nitrogen of the hydrazide . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

Chloroacetyl chloride, a component of N’-(2-chloroacetyl)-3-nitrobenzohydrazide, is known to be reactive. It can form esters and amides, and it can react with amines . The nitro group in N’-(2-chloroacetyl)-3-nitrobenzohydrazide could potentially be reduced to an amino group, and the hydrazide could potentially undergo condensation reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of N’-(2-chloroacetyl)-3-nitrobenzohydrazide can be inferred from those of similar compounds. Chloroacetyl chloride, for example, is a colorless to yellow liquid with a molar mass of 112.94 g/mol . It is denser than water and has higher boiling and melting points compared to related hydrocarbons .科学研究应用

聚合物和材料科学中的光敏基团

具有光敏基团的聚合物,例如那些与邻硝基苄基有关的聚合物,能够通过照射改变聚合物的性质。这一特性被用于可光降解水凝胶的开发、具有邻硝基苄基侧链功能化的(嵌段)共聚物,用于薄膜图案化和可光裂解的生物共轭物。这些材料在药物递送系统、组织工程和响应材料的开发中具有重要的应用(Zhao 等,2012)。

传感和检测技术

具有硝基苯并-2-氧杂-1,3-二唑(NBD)骨架的化合物由于对胺和生物硫醇的高反应性,以及明显的比色和荧光变化,被用于荧光和比色传感器设计中。这些特性使它们适用于生物分子传感和自组装,这对于诊断工具和环境监测技术的发展至关重要(Jiang 等,2021)。

环境生物修复

对危险废物的生物解毒研究,例如含有硝基苯和氯硝基苯的废物,采用了新型生物反应器系统。这些系统能够在不需要预处理的情况下生物降解工业废水中的有毒化合物,突出了在环境生物修复工作中使用化合物及其衍生物的潜力(Brookes 和 Livingston,1994)。

药物开发和医疗应用

N'-(2-氯乙酰)-3-硝基苯甲酰肼及其相关化合物的衍生物已被探索用于其潜在的医疗应用,包括它们在药物合成中的中间体作用。例如,磷脂酰乙醇胺的高荧光衍生物的合成和性质表明其可用作膜磷脂区域的探针,这可能对医学诊断和细胞机制研究产生影响(Monti 等,1978)。

分析和化学反应性研究

通过共结晶研究药物的分子相互作用和化学反应性,例如呋喃妥因和 3-氨基苯甲酸,有助于了解药物行为。这些知识有助于改进药物制剂和探索新型药物递送系统(Shukla 等,2017)。

安全和危害

属性

IUPAC Name |

N'-(2-chloroacetyl)-3-nitrobenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O4/c10-5-8(14)11-12-9(15)6-2-1-3-7(4-6)13(16)17/h1-4H,5H2,(H,11,14)(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMWKOXDTKJWLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2-chloroacetyl)-3-nitrobenzohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2765882.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione](/img/structure/B2765883.png)

![2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2765884.png)

![N-(4-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2765887.png)

![2-[(4-fluorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2765891.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzoate](/img/structure/B2765898.png)

![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2765899.png)

![(2Z)-N-(4-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2765905.png)